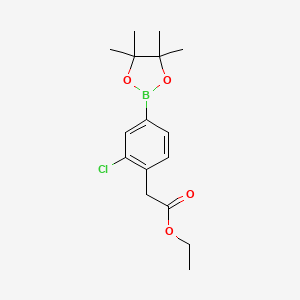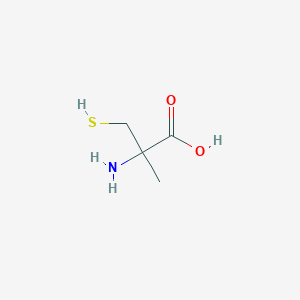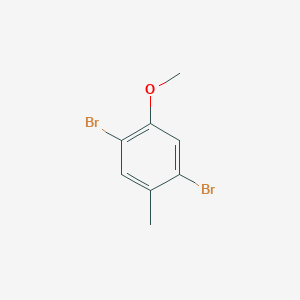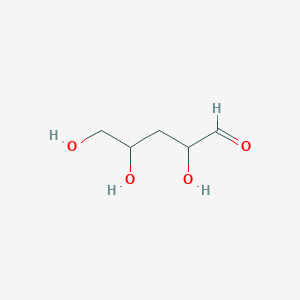![molecular formula C16H19FO3 B12095972 Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12095972.png)
Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the benzyloxy group adds to its chemical diversity, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group with benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted bicyclohexane derivatives.
Scientific Research Applications
Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: It can be used as a probe to study biological processes involving fluorinated compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein. The benzyloxy group can also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate: Lacks the benzyloxy and fluorine groups, making it less chemically diverse.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the bicyclic core, which can alter its reactivity and biological activity.
Uniqueness
Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate is unique due to the presence of both the benzyloxy and fluorine groups. These functional groups enhance its chemical diversity and potential for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C16H19FO3 |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
ethyl 6-fluoro-3-phenylmethoxybicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C16H19FO3/c1-2-19-15(18)16(17)13-8-12(9-14(13)16)20-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
InChI Key |
CKPBTBBROFQPEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(C2)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)

![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)


![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)

![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)


![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)
